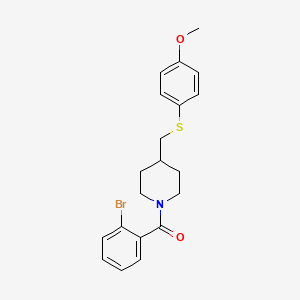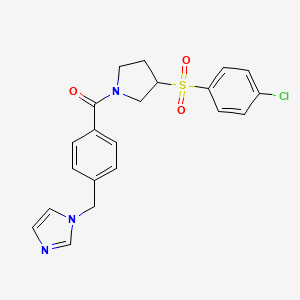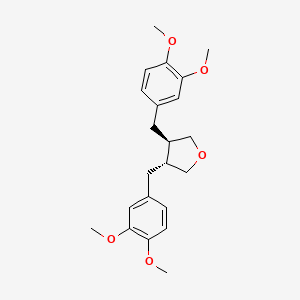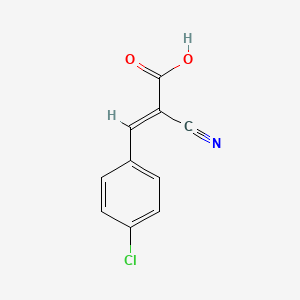
(2-Bromophenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The novel compound (2-Bromophenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone is synthesized via a three-step protocol and obtained in good yield. It features a 1,2,4-triazole core with a piperazine moiety, which is a common structural motif found in agrochemicals and pharmaceuticals. The incorporation of piperazine enhances the pharmacokinetic properties of drug substances. Piperazine derivatives are present in various biologically active compounds, including antihistamines, antiparasitic agents, antifungals, and more .
Synthesis Analysis
The compound is prepared through a four-step synthesis, with the 1,2,4-triazole derivative being synthesized using a simple and efficient procedure. The overall synthetic route involves multiple steps, including the formation of the triazole ring and subsequent functionalization .
Molecular Structure Analysis
- 1H and 13C Nuclear Magnetic Resonance (NMR) : Offers insights into the connectivity and arrangement of atoms within the molecule .
Chemical Reactions Analysis
The compound’s synthesis involves a series of reactions, including Mannich-type reactions to introduce the piperazine moiety. These reactions are crucial for constructing the desired structure .
Scientific Research Applications
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are fundamental in organic chemistry, influencing the design and synthesis of new compounds. One study investigated the influence of steric interactions in the reaction area on activation by a nitro-group, providing insights into the reactivity of compounds similar to (2-Bromophenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone. This research is crucial for understanding how different substituents affect the reactivity and outcomes of nucleophilic substitution reactions, potentially aiding in the development of more efficient synthetic routes for related compounds (Spinelli & Consiglio, 1975).
Crystal and Molecular Structure Analysis
The analysis of crystal and molecular structures is vital for understanding the physical and chemical properties of compounds. One study provided detailed characterization, including the crystal and molecular structure, of a compound related to (2-Bromophenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone, highlighting the importance of structural analysis in the development of new materials and drugs. Such analyses are crucial for determining the stability, reactivity, and potential applications of new compounds (Lakshminarayana et al., 2009).
Synthesis of Novel Compounds
The synthesis of novel compounds with potential therapeutic applications is a significant area of research. Studies on the synthesis of compounds structurally related to (2-Bromophenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone have led to the discovery of new molecules with potential as selective estrogen receptor modulators (SERMs). These findings highlight the potential for developing new drugs based on the structural framework of (2-Bromophenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone, which could have significant implications for the treatment of diseases like cancer (Palkowitz et al., 1997).
properties
IUPAC Name |
(2-bromophenyl)-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrNO2S/c1-24-16-6-8-17(9-7-16)25-14-15-10-12-22(13-11-15)20(23)18-4-2-3-5-19(18)21/h2-9,15H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEPIZLCJLXQJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromophenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-pyrrolidin-1-ylsulfonyl-N-[3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]phenyl]benzamide](/img/structure/B2927983.png)
![3-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-methylbenzene-1-sulfonamide](/img/structure/B2927984.png)
![N-(2,6-dimethylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2927985.png)
![N-(1-Cyanocyclohexyl)-1,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2927986.png)


![4-[(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxylic Acid](/img/structure/B2927991.png)
![3-[(tert-Butylcarbamoyl)methyl]phenylboronic acid](/img/structure/B2927999.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2928001.png)
![(E)-3-phenyl-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2928003.png)
![N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2928004.png)
![N-(3,4-dichlorophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2928005.png)
![2-(3-chlorobenzyl)-6-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2928006.png)